Product packaging for Methyldioxy, chloro-(Cat. No.:CAS No. 138434-09-0)

Methyldioxy, chloro-

Cat. No.: B14287352
CAS No.: 138434-09-0
M. Wt: 82.48 g/mol
InChI Key: DUNYOPWYTOSXOC-UHFFFAOYSA-N
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Description

Methyldioxy, chloro- is a chemical compound of interest in organic chemistry and pharmaceutical research. Chlorine-containing fragments are pivotal in medicinal chemistry, with more than 250 FDA-approved drugs incorporating chlorine atoms to optimize biological activity and pharmacokinetic properties . The methyldioxy (methylenedioxy) group is a common pharmacophore found in various biologically active molecules and is frequently studied for its interaction with biological systems . This compound serves as a valuable building block (synthon) for the synthesis of more complex molecules. Researchers utilize it to explore structure-activity relationships (SAR), particularly in the development of novel therapeutic agents. Its applications may extend to materials science as a precursor for specialized polymers or functional materials. The incorporation of both chloro and methyldioxy functional groups makes it a versatile intermediate for further chemical transformations, including nucleophilic substitutions and condensations . Note: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH3ClO2 B14287352 Methyldioxy, chloro- CAS No. 138434-09-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

138434-09-0

Molecular Formula

CH3ClO2

Molecular Weight

82.48 g/mol

IUPAC Name

chloro(hydroperoxy)methane

InChI

InChI=1S/CH3ClO2/c2-1-4-3/h3H,1H2

InChI Key

DUNYOPWYTOSXOC-UHFFFAOYSA-N

Canonical SMILES

C(OO)Cl

Origin of Product

United States

Synthetic Methodologies for Methyldioxy, Chloro Compounds

Foundational Synthetic Routes

The initial synthetic strategies for producing methyldioxy, chloro- compounds have traditionally relied on well-established reactions involving epoxides and aldehydes. ontosight.ai These methods provide reliable pathways to the target molecules, though they may present challenges in terms of selectivity and reaction conditions.

Reaction of Epoxides with Chloroacetic Acid

One of the fundamental methods for synthesizing methyldioxy, chloro- compounds involves the ring-opening of epoxides with chloroacetic acid. ontosight.aiepo.org This reaction proceeds via an acid-catalyzed mechanism where the epoxide ring is activated by protonation, making it susceptible to nucleophilic attack. libretexts.org Chloroacetic acid, or its corresponding anion, acts as the nucleophile, leading to the formation of a chlorohydrin ester, which upon subsequent transformations can yield the desired chloro-substituted methyldioxy derivative. The regioselectivity of the ring-opening is a critical factor, often favoring attack at the less sterically hindered carbon atom, a characteristic of SN2-type reactions. libretexts.orgopenstax.org

The reaction conditions, such as solvent and temperature, play a significant role in the efficiency of this process. For instance, the use of aqueous acidic conditions can lead to the formation of 1,2-diols as byproducts. libretexts.org Anhydrous conditions, utilizing hydrogen halides, can produce a trans-halohydrin. libretexts.orgopenstax.org

Aldehyde Reactions with Chloromethyl Methyl Ether

Another foundational approach utilizes the reaction of aldehydes with chloromethyl methyl ether (CMME). ontosight.aiwikipedia.org This method is a variant of the Blanc chloromethylation. wikipedia.org Chloromethyl methyl ether serves as a source of a chloromethyl group, which can be introduced onto an aromatic ring, such as a methylenedioxybenzene derivative. wikipedia.org The reaction is typically catalyzed by a Lewis acid and involves the formation of a carbocation intermediate that then undergoes electrophilic aromatic substitution.

The synthesis of chloromethyl methyl ether itself can be achieved by reacting methanol, formaldehyde, and hydrogen chloride. google.com However, this classical procedure can result in the formation of the hazardous byproduct bis(chloromethyl) ether. wikipedia.orggoogle.com Safer, alternative methods for the in situ generation of CMME have been developed, for example, from dimethoxymethane (B151124) and acetyl chloride. wikipedia.org

Advanced and Selective Chlorination Strategies

Direct Chlorination of Methylenedioxybenzene Derivatives

Direct chlorination of the aromatic ring of methylenedioxybenzene and its derivatives offers a more atom-economical route to the desired chloro compounds. researchgate.netcdnsciencepub.com Various chlorinating agents and catalytic systems have been explored to achieve this transformation efficiently.

A specific method for the direct chlorination of a methylenedioxybenzene derivative involves the use of a mixture of hydrochloric acid and potassium chlorate. researchgate.netcdnsciencepub.comcdnsciencepub.com This combination generates chlorine in situ, which then acts as the electrophile in the aromatic chlorination reaction. This method was successfully applied to the synthesis of 6-chloro-3,4-methylenedioxy-α-nitromethylbenzyl alcohol from 3,4-methylenedioxy-α-nitromethylbenzyl alcohol. researchgate.netcdnsciencepub.com The reaction provides a direct pathway to introduce a chlorine atom onto the aromatic ring of the methylenedioxybenzene moiety.

Table 1: Direct Chlorination of a Methylenedioxybenzene Derivative

Starting MaterialReagentsProductReference
3,4-methylenedioxy-α-nitromethylbenzyl alcoholHydrochloric acid, Potassium chlorate6-chloro-3,4-methylenedioxy-α-nitromethylbenzyl alcohol researchgate.netcdnsciencepub.com

A more modern and environmentally conscious approach to halogenation involves the use of N-halosuccinimides, such as N-chlorosuccinimide (NCS), as the halogen source. beilstein-journals.orgisca.me These reagents are solids and are generally safer to handle than gaseous chlorine. The use of ionic liquids as solvents in these reactions has been shown to enhance reaction rates and selectivity. beilstein-journals.org For instance, the chlorination of unprotected anilines using copper(II) chloride in an ionic liquid has been reported to proceed with high yield and regioselectivity. beilstein-journals.org While not directly demonstrated on methylenedioxybenzene itself in the provided sources, this methodology represents a promising avenue for the selective chlorination of electron-rich aromatic compounds. The use of NCS has been shown to be effective for the chlorination of various aromatic compounds in aqueous media, offering an organic solvent-free option. isca.me

Table 2: Halogenation of Aromatic Compounds using N-Halosuccinimides

Aromatic SubstrateHalogenating AgentSolvent/CatalystKey FeatureReference
Deactivated AromaticsN-HalosuccinimidesTrifluoromethanesulfonic acid or BF3-H2OActivation of N-halosuccinimide for less reactive substrates organic-chemistry.org
Unprotected AnilinesCopper(II) chlorideIonic LiquidHigh yield and para-selectivity beilstein-journals.org
Aromatic CompoundsN-ChlorosuccinimideAqueous MediaEfficient, organic solvent-free chlorination isca.me
Utilization of Hydrochloric Acid and Potassium Chlorate

Employment of Specific Chlorinating Agents

The synthesis of chloro-substituted methylenedioxy compounds relies on the electrophilic substitution of a chlorine atom onto the aromatic ring. The choice of chlorinating agent is critical and is dictated by the reactivity of the substrate, desired regioselectivity, and reaction conditions. Several reagents have been effectively employed for this purpose.

Sulfuryl Chloride

Sulfuryl chloride (SO₂Cl₂) serves as an effective source of chlorine for the chlorination of activated aromatic rings, such as those in methylenedioxybenzene derivatives. It is often used in the presence of a catalyst to enhance the reaction rate and selectivity. google.comencyclopedia.pub For instance, the chlorination of anisole (B1667542), an activated ether similar to methylenedioxybenzene, has been successfully carried out using SO₂Cl₂ in the presence of an acidic zeolite catalyst. google.com While direct chlorination of phenols with sulfuryl chloride can be highly selective for the para-position, especially with sulfur-containing catalysts, the application to methylenedioxy compounds requires careful control of conditions to achieve the desired isomers. encyclopedia.pub In commercial processes, sulfuryl chloride is a common choice for chlorinating phenols, often favored over chlorine gas. encyclopedia.pub Its use has also been documented in processes for the synthesis of piperonal (B3395001), a key derivative of methylenedioxybenzene. google.com The reaction typically proceeds by the generation of a chloronium ion or a related electrophilic species that attacks the electron-rich aromatic ring.

Table 1: Chlorination of Aromatic Compounds with Sulfuryl Chloride

SubstrateChlorinating AgentCatalyst/PromoterSolventProduct(s)YieldReference(s)
PhenolSulfuryl ChlorideDiphenyl sulfide, FeCl₃Not specified2,4-Dichlorophenol, 2,6-DichlorophenolHigh google.com
o-CresolSulfuryl ChlorideNot specifiedNot specified4-Chloro-o-cresol84% google.com
AnisoleSulfuryl ChlorideAcidic zeolite (ZF520)Not specifiedChloroanisole isomersNot specified google.com
PhenolsSulfuryl ChloridePoly(alkylene sulfide)sNot specifiedpara-ChlorophenolsHigh selectivity encyclopedia.pub
N-Halosuccinimides (e.g., 1,3-Dichloro-5,5-dimethylhydantoin)

N-Halosuccinimides, particularly N-chlorosuccinimide (NCS), are versatile and milder chlorinating agents for aromatic compounds. isca.innih.gov Their application often requires an acid catalyst or promoter to activate the reagent and generate a more potent electrophile. For example, the chlorination of acetanilide (B955) can be accomplished using NCS. isca.in The reactivity of NCS can be enhanced in the presence of systems like PhSSiMe₃ or PhSSPh, allowing for the halogenation of even less reactive aromatic compounds. nih.gov

1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) is another N-chloro compound used for chlorination reactions. acsgcipr.org While traditionally used for radical chlorinations in solvents like carbon tetrachloride, its utility can extend to electrophilic aromatic substitutions under appropriate conditions. acsgcipr.org The synthesis of chloro-derivatives using N-chloroimides like N-chlorosuccinimide is valued because these reagents act as a source of positive chlorine. google.com

Table 2: Aromatic Chlorination with N-Halosuccinimides

SubstrateChlorinating AgentCatalyst/PromoterSolventKey FindingReference(s)
Methyl 4-methoxybenzoateN-ChlorosuccinimidePhSSPhNot specifiedSuccessful chlorination of a less reactive aromatic. nih.gov
4-ChloroacetanilideN-ChlorosuccinimideHClWaterYields improved when HCl was used as both a chlorine source and acid. isca.in
Sulfide precursorN-ChlorosuccinimideNot specifiedNot specifiedUsed to prepare a specific chloride from a sulfide. koreascience.kr
Trichloroisocyanuric Acid

Trichloroisocyanuric acid (TCCA) is a stable, cost-effective, and powerful solid chlorinating agent. enamine.netresearchgate.net It is considered more reactive than other N-chloro compounds and can be used as a substitute for molecular chlorine. enamine.net TCCA is effective for the chlorination of various aromatic compounds, particularly those with electron-donating groups, under mild conditions. enamine.netacs.org The reaction often does not require a catalyst, and the byproduct, cyanuric acid, is easily removed by filtration. enamine.net However, for less reactive substrates, a catalyst such as anhydrous ferric chloride or aqueous sulfuric acid can be employed. acs.org The electrophilicity of TCCA can be significantly increased through protonation with strong Brønsted acids, forming a superelectrophilic species capable of chlorinating even deactivated aromatic compounds. researchgate.net This approach allows for chemoselectivity between mono- and dichlorination to be controlled by adjusting the reactant ratios and reaction time. researchgate.net

Table 3: Aromatic Chlorination with Trichloroisocyanuric Acid (TCCA)

SubstrateChlorinating AgentCatalyst/PromoterSolventKey FindingYieldReference(s)
Aniline, PhenolTCCANoneNot specifiedNo catalyst needed for activated substrates.Not specified acs.org
TolueneTCCAAnhydrous FeCl₃CCl₄Yielded 2- and 4-chlorotoluene.Not specified acs.org
Various AromaticsTCCA[BMIM(SO₃H)][OTf]Ionic LiquidGood to excellent yields under mild conditions (~50°C).Good to Excellent researchgate.net
IsatinTCCAH₂SO₄Not specifiedEfficient regioselective chlorination at the 5-position.Not specified researchgate.net
t-Butyl Hypochlorite (B82951)

tert-Butyl hypochlorite (t-BuOCl) is a potent chlorinating agent used for the electrophilic chlorination of activated aromatic rings under mild conditions. google.comsciforum.net It can chlorinate compounds like acetanilide without a catalyst. google.com For other substrates, its efficiency and regioselectivity can be significantly enhanced by using solid acid catalysts such as acidic silica (B1680970) gel or zeolites like HNa faujasite X. google.compsu.edu The use of a faujasite zeolite in acetonitrile (B52724) has been shown to be a highly efficient and regioselective system for the monochlorination of a range of aromatic substrates. psu.edu More recently, iron-containing catalysts have been developed for the chlorination of aromatics using t-BuOCl, achieving high conversion and selectivity with quantitative yields for substrates like anisole and phenol. sciforum.net

Table 4: Aromatic Chlorination with t-Butyl Hypochlorite

SubstrateChlorinating AgentCatalyst/PromoterSolventKey FindingYieldReference(s)
Anisolet-Butyl HypochloriteAcidic silica gelNot specifiedEffective chlorination of an activated ether.Not specified google.com
Toluenet-Butyl HypochloriteHNa faujasite XAcetonitrileHighly regioselective for the para-isomer.Not specified psu.edu
Anisole, Phenolt-Butyl HypochloriteIron-containing catalystNot specifiedQuantitative yield of chlorinated products.Quantitative sciforum.net
Durenet-Butyl HypochloriteIron-containing catalystNot specifiedSynthesis of 1,4-dichloro-2,3,5,6-tetramethylbenzene.100% sciforum.net

Solvent Systems and Reaction Parameter Optimization in Chlorination

The optimization of reaction parameters, particularly the solvent system, is crucial for controlling the rate, yield, and regioselectivity of the chlorination of methylenedioxy compounds. The solvent can influence the stability of reactive intermediates, such as the σ-complex (arenium ion), which is central to the electrophilic aromatic substitution mechanism. researchgate.netquora.comnih.gov

Carboxylic Acids (e.g., Formic Acid, Acetic Acid)

Carboxylic acids are often used as solvents or co-solvents in halogenation reactions. Their polar, protic nature can facilitate the reaction by stabilizing charged intermediates.

Acetic Acid: Acetic acid is a common solvent for the halogenation of aromatic aldehydes like piperonal. rsc.org However, its use can sometimes lead to the formation of by-products. For example, the bromination of piperonal in acetic acid can result in the displacement of the formyl group and the formation of 4,5-dibromocatechol methylene (B1212753) ether. rsc.org A similar side reaction occurs during chlorination in acetic acid, yielding 4,5-dichlorocatechol (B118185) methylene ether. rsc.org Despite this, acetic acid is used in various synthetic preparations involving methylenedioxy compounds, such as in the synthesis of piperonal from piperonyl chloride and urotropine. google.comscribd.com Theoretical studies have shown that acetic acid can stabilize the σ-complex intermediate in electrophilic chlorination through specific hydrogen bonding interactions, which can influence the reaction pathway. researchgate.netnih.gov It is also a suitable solvent for chlorinating agents like TCCA. enamine.net

Formic Acid: Formic acid has also been employed as a solvent in reactions involving methylenedioxybenzene derivatives. It has been used as a solvent in the one-pot synthesis of piperonal from 1,2-methylenedioxybenzene and glyoxylic acid. google.com In another instance, anhydrous formic acid was used in the multi-step hydrolysis of 3,4-dichloromethylenedioxybenzal chloride. mdma.ch The choice of carboxylic acid and other parameters like temperature and reactant concentration must be carefully optimized to maximize the yield of the desired chlorinated product while minimizing side reactions.

Ethers (e.g., Tetrahydrofuran, Dioxane)

Control of Regioselectivity and Stereoselectivity in Chlorination

For the synthesis of the simple, achiral molecule chloromethyl methyl ether (CH₃OCH₂Cl), the concepts of regioselectivity and stereoselectivity are not applicable, as no constitutional or stereoisomers can be formed. However, these principles are critical in the synthesis of more complex haloethers, particularly in reactions involving unsymmetrical alkenes. wikipedia.org

The formation of haloethers can be achieved by reacting an alkene with a halogen (e.g., Br₂ or Cl₂) in an alcohol solvent. libretexts.orgmasterorganicchemistry.com This reaction is a type of electrophilic addition. The process is highly regioselective and follows Markovnikov's rule. wikipedia.orglibretexts.org The mechanism involves the formation of a cyclic halonium ion intermediate. The alcohol, acting as a nucleophile, then attacks one of the carbons of this three-membered ring. This attack occurs preferentially at the more substituted carbon, as this carbon can better stabilize the partial positive charge in the transition state. orgchemboulder.commasterorganicchemistry.com

The reaction is also highly stereoselective. The nucleophilic attack by the alcohol occurs from the side opposite to the halonium ion ring (a "backside attack"). masterorganicchemistry.com This results in an anti-addition, where the halogen and the alkoxy group are added to opposite faces of the original double bond. masterorganicchemistry.com

Multi-Step Organic Synthesis Pathways for Complex Methyldioxy, Chloro- Architectures

In the context of constructing complex molecules, chloromethyl methyl ether (MOM-Cl) is not typically incorporated as a permanent structural "architecture." Instead, its primary and crucial role is to serve as a reagent for the introduction of the methoxymethyl (MOM) protecting group. numberanalytics.comwikipedia.org Protecting groups are essential tools in multi-step synthesis, allowing chemists to temporarily mask a reactive functional group (like an alcohol) to prevent it from reacting while transformations are carried out elsewhere in the molecule. wikipedia.orglibretexts.org

The MOM group is particularly useful for protecting alcohols and phenols. uwindsor.ca The protection reaction is typically carried out by treating the alcohol with MOM-Cl in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) or THF. numberanalytics.comuwindsor.ca

Once the desired modifications to the rest of the molecule are complete, the MOM group can be removed (deprotection) to restore the original hydroxyl group. The MOM group is an acetal, which makes it stable to many conditions, including strong bases and nucleophiles, but sensitive to acid. uwindsor.caspcmc.ac.in Cleavage is typically achieved with dilute aqueous acid or other acidic reagents. masterorganicchemistry.comspcmc.ac.in

The utility of the MOM group is evident in numerous total syntheses of complex natural products. For example, in the synthesis of deoxyrhapontigenin, phenolic hydroxyls were protected as MOM ethers to allow for subsequent reactions on other parts of the molecule. scielo.br The strategy of using protecting groups like MOM allows for orthogonal protection, where multiple, different protecting groups can be used in one molecule and removed selectively under different conditions. wikipedia.orgnumberanalytics.com For instance, a MOM group (acid-labile) could be removed without affecting a benzyl (B1604629) ether group (removable by hydrogenolysis). numberanalytics.com

Table 3: Examples of MOM Protection in Multi-Step Synthesis
Target/IntermediateFunctional Group ProtectedProtection ConditionsDeprotection ConditionsReference(s)
Protected Shikimic Acid Hydroxyl groupsMOMCl, NEt₃, Dioxane1 M LiOH(aq), THF/H₂O researchgate.net
Deoxyrhapontigenin Intermediate Phenolic hydroxylsin situ generated MOMCl, DIPEA, THFNot specified in detail scielo.br
AMPDA-HB Ligand Intermediate Phenolic hydroxylMOMClTrifluoroacetic acid (TFA) researchgate.net
Protected α-Phenethyl alcohol Hydroxyl groupMOMCl, DIPEA, TolueneNot specified (focus on protection) orgsyn.org

Formation of Carbon Backbones (e.g., Pentene Chain)

The construction of a suitable carbon backbone is the initial step in the synthesis of many complex organic molecules. For compounds related to phenylpropanoids, this often involves creating a C6-C3 skeleton, which consists of a phenyl group attached to a three-carbon chain. rsc.orgresearchgate.net The biosynthesis of phenylpropenes, for instance, originates from amino acids like phenylalanine, which provides the fundamental nine-carbon structure. rsc.org

In synthetic organic chemistry, a pentene chain can serve as a versatile backbone. ontosight.ai Pentenols, which are unsaturated alcohols with a pentene framework, are a key class of compounds. ontosight.ailumenlearning.com The synthesis of molecules like 3-Penten-2-ol derivatives involves establishing this pentene chain as a primary step before further functionalization. ontosight.ai The specific arrangement of atoms and bonds in this backbone dictates the final properties of the molecule.

Introduction of Hydroxyl Groups

Following the formation of the carbon skeleton, the introduction of functional groups is a critical next step. The hydroxyl (-OH) group is a common feature in these synthetic pathways. cuny.edu Alcohols are formally derivatives of hydrocarbons where a hydroxyl group has replaced a hydrogen atom. lumenlearning.com For example, in the synthesis of 1-(3,4-methylenedioxyphenyl)-2-propanol, a precursor in some routes, a hydroxyl group is introduced to the propanol (B110389) substituent. acs.org This is achieved through reactions like the ring-opening of an epoxide, such as 1,2-propylene oxide, by a Grignard reagent. acs.org

The position of the hydroxyl group is crucial and is determined by the specific synthetic method employed. For instance, naming conventions like "2-pentanol" indicate the -OH group is located on the second carbon of a five-carbon chain. lumenlearning.com The presence of this functional group is essential for subsequent reaction steps or for the final desired properties of the compound.

Attachment of Substituted Phenyl Rings with Chloro and Methylenedioxy Groups

A key step in these syntheses is the covalent attachment of a phenyl ring that is itself substituted with the desired chloro and methylenedioxy groups. libretexts.org Friedel-Crafts reactions are a classic set of methods used to attach substituents to an aromatic ring. lumenlearning.comlibretexts.org Friedel-Crafts alkylation, for example, involves reacting an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, like aluminum chloride, to form a new carbon-carbon bond. lumenlearning.comlibretexts.org

Alternatively, an alkene can be protonated by a strong acid to generate a carbocation, which then reacts with the aromatic ring. lumenlearning.com While effective, these reactions can sometimes be complicated by rearrangements of the carbocation intermediate. libretexts.org The attachment of the pre-functionalized phenyl ring is a convergent approach to ensure the correct placement of the chloro and methylenedioxy groups on the final molecular structure.

Synthetic Integration of Methyldioxy and Chloro Moieties into Cinnamic Acid Conjugates

Cinnamic acids and their derivatives are significant compounds in organic synthesis and are known to be precursors for a wide array of other molecules. pcbiochemres.comfrontiersin.org The integration of both methylenedioxy and chloro substituents into a cinnamic acid framework can be achieved through various condensation reactions. The Perkin reaction, which uses benzaldehyde (B42025) and acetic anhydride, is a traditional method for creating cinnamic acid, though it can be less effective for aldehydes with electron-donating groups. pcbiochemres.com

Modern approaches have led to the synthesis of diverse cinnamic acid conjugates. For instance, novel primaquine-cinnamic acid conjugates have been prepared where the cinnamic acid portion contains substituents like chloro and methylenedioxy groups. mdpi.comresearchgate.net The synthesis can involve a one-step condensation reaction of a precursor like primaquine (B1584692) with the appropriate substituted cinnamic acid chlorides. mdpi.comresearchgate.net In one study, a series of derivatives was synthesized, including those with a 4-chloro substituent and another with a 3,4-methylenedioxy group (a benzodioxole ring), to create amide and acylsemicarbazide conjugates. mdpi.comresearchgate.net

The following table summarizes examples of substituted cinnamic acid derivatives used in the synthesis of these conjugates.

Substituent on Cinnamic AcidResulting Conjugate TypeReference
4-ChloroAmide / Acylsemicarbazide mdpi.com
3,4-MethylenedioxyAmide / Acylsemicarbazide mdpi.com
4-MethoxyAmide / Acylsemicarbazide mdpi.com
2-FluoroAmide mdpi.com
4-TrifluoromethylAcylsemicarbazide mdpi.com

Cyclization Reactions Involving Chloro- and Methylenedioxy-Substituted Enamides in Heterocyclic Synthesis

Enamides are versatile intermediates in organic synthesis, capable of participating in cyclization reactions to form a variety of nitrogen-containing heterocyclic structures. beilstein-journals.org Their unique reactivity allows them to act as precursors for complex molecules like protoberberines and imidazo[1,2-b]pyridazines. beilstein-journals.orgresearchgate.netgrafiati.com

Imidazo[1,2-b]pyridazines: The synthesis of imidazo[1,2-b]pyridazines bearing both chloro and methylenedioxy groups has been reported. grafiati.com These syntheses often involve building the heterocyclic core and then functionalizing it. For example, researchers have successfully synthesized 6-chloro-2-(3,4-methylenedioxyphenyl)imidazo[1,2-b]pyridazine derivatives. grafiati.comgrafiati.com The methylenedioxy group on the phenyl ring was found to be beneficial for certain biological activities being studied. grafiati.com

Protoberberines: Protoberberines are a major group of isoquinoline (B145761) alkaloids, many of which feature methylenedioxy substituents. nih.gov Synthetic strategies towards these molecules often involve cyclization reactions. One powerful method is the photochemical cyclization of substituted enamides. researchgate.net Research has shown that enamides with a variety of substituents, including chloro and methylenedioxy groups, can be successfully cyclized to form the core 8-oxoberbine structure, which can then be further transformed into naturally occurring alkaloids. researchgate.net Another approach involves the Bischler–Napieralski reaction, where a phenethylamine (B48288) derivative is acylated and then cyclized to form the isoquinoline core, a key step in building the protoberberine skeleton. pharm.or.jp

Purification and Isolation Methodologies in Synthesis

The purification of synthetic products is a critical final step to isolate the target compound from unreacted starting materials, catalysts, and byproducts. For compounds containing the methylenedioxy group, specific techniques are often employed.

Distillation Purification Techniques

Distillation is a widely used method for purifying liquid compounds based on differences in their boiling points. For high-boiling compounds, such as many featuring the methylenedioxy-phenyl moiety, vacuum distillation is necessary. sciencemadness.org This technique lowers the pressure above the liquid, which in turn reduces the temperature required for it to boil, thus preventing thermal degradation of the compound. sciencemadness.orgnih.gov

For example, the purification of 3,4-(methylenedioxy)propiophenone is noted to be challenging, requiring high vacuum to distill effectively. sciencemadness.org In the synthesis of 1-(3,4-methylenedioxyphenyl)-2-propanol, a wiped-film evaporator was used to distill the product at 150–185 °C under a vacuum of 0.1–1.5 mbar, achieving over 96% chemical purity. acs.org Similarly, reduced-pressure rectification has been used to achieve >99% purity for related acetophenones, with the product collected at 136–140°C under a vacuum of 1.80 kPa.

Steam distillation is another gentle alternative that can be effective for removing volatile starting materials or for purifying the product itself without the risk of decomposition associated with high-temperature distillation. sciencemadness.org

The table below outlines distillation parameters for related methylenedioxy compounds found in the literature.

CompoundDistillation TypeTemperaturePressurePurity AchievedReference
1-(3,4-methylenedioxyphenyl)-2-propanolWiped-Film Evaporation150–185 °C0.1–1.5 mbar>96% acs.org
3',4'-(Methylenedioxy)acetophenoneReduced-Pressure Rectification136–140 °C1.80 kPa>99%
1-Acetoxy-2-methyl-3-(3,4-methylenedioxyphenyl)-1-propeneVacuum Distillation170 °C5 torrMain Fraction google.com

Chemical Reactivity and Derivatization of Methyldioxy, Chloro Compounds

Nucleophilic Substitution Reactions in Chloro-Substituted Frameworks

The reactivity of chloro-substituted methylenedioxy compounds in nucleophilic substitution reactions is significantly influenced by the electronic environment of the aromatic ring. Generally, aryl halides, such as chlorobenzene, are substantially less reactive towards nucleophiles than alkyl halides. vedantu.comlibretexts.org This reduced reactivity is attributed to the sp2 hybridization of the carbon atom bonded to the chlorine, which creates a shorter, stronger bond, and the delocalization of the chlorine's lone pairs into the benzene (B151609) ring, which imparts partial double bond character to the C-Cl bond. vedantu.com

However, the presence of electron-withdrawing groups positioned ortho or para to the chlorine atom can markedly increase the rate of nucleophilic substitution. libretexts.org These groups help to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the addition-elimination (SNAAr) mechanism. libretexts.org In the context of "Methyldioxy, chloro-" compounds, the methylenedioxy group itself is generally considered electron-donating, which would tend to deactivate the ring towards nucleophilic attack. Conversely, other substituents on the ring can play a more dominant role.

For instance, in the synthesis of certain substituted aryl benzylamines, the chloro-substituted methylenedioxy analogue demonstrated notable activity, highlighting that nucleophilic substitution can be a viable pathway for derivatization. mdpi.com The reaction conditions, such as high temperatures and the use of strong nucleophiles, can overcome the inherent low reactivity. libretexts.org

Table 1: Examples of Nucleophilic Substitution Reactions

Starting MaterialReagent(s)Product(s)Reaction Type
1-Chloro-2-buteneNaOHBut-2-en-1-ol, But-3-en-2-olSN1'/SN2'
1-Chloro-3-methylbut-2-eneNaOH2-Methylbut-3-en-2-ol (85%), 3-Methylbut-2-en-1-ol (15%)SN1'
2-Chloro-4,5-methylenedioxymethylamphetamine-Identified as an impurity in MDMA synthesisImpurity Formation

Elimination Reactions Mediated by Chloro Functionality

Alkyl halides, including those with a chloro group, can undergo elimination reactions, typically dehydrohalogenation, to form alkenes. mgscience.ac.inchadsprep.com These reactions are often promoted by the presence of a base and heat. mgscience.ac.in The two primary mechanisms for elimination are the E1 (unimolecular) and E2 (bimolecular) pathways.

The regioselectivity of elimination reactions in unsymmetrical substrates is often governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. chadsprep.com However, the use of a sterically hindered (bulky) base can favor the formation of the less substituted alkene, known as the Hofmann product. chadsprep.comlibretexts.org

The stereochemistry of the E2 reaction is a critical consideration, requiring an anti-periplanar arrangement of the proton to be removed and the leaving group (the chlorine atom). mgscience.ac.inlibretexts.org This specific conformational requirement can lead to the formation of a single stereoisomer of the alkene product. libretexts.org While direct examples of elimination reactions on simple "Methyldioxy, chloro-" aromatic compounds to form dehydroaromatics (benzynes) under standard conditions are less common, the principles of elimination are fundamental to understanding potential side reactions and the reactivity of substituted side chains attached to the methylenedioxy-chloro core.

Transformations of the Methylenedioxy Group in Derivatization

The methylenedioxy bridge is a key functional group that can be formed and transformed in various synthetic procedures. The formation of this bridge is an essential step in the biosynthesis of numerous natural products, often catalyzed by cytochrome P450 enzymes. researchgate.netresearchgate.net In a laboratory setting, the methylenedioxy bridge can be introduced by reacting a catechol with a dihalomethane, such as dibromomethane (B42720) or dichloromethane (B109758), in the presence of a base. google.com

The methylenedioxy group can also be a target for modification. For example, research has been conducted on the substitution of the hydrogen atoms on the methylenedioxy bridge with fluorine atoms. psu.edu This transformation can significantly alter the electronic properties of the molecule while having a minimal steric impact. psu.edu Such modifications are valuable for studying structure-activity relationships and can influence the metabolic stability of the compound.

Functional Group Interconversions and Modifications for Structure Elucidation

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the conversion of one functional group into another. wikipedia.orgimperial.ac.uk This strategy is vital for accessing a wide array of derivatives from a common "Methyldioxy, chloro-" scaffold. For instance, a chloro group can be introduced or modified, and other functional groups on the aromatic ring or side chains can be altered through oxidation, reduction, or substitution reactions. imperial.ac.uk

These transformations are not only crucial for synthesizing new compounds but also for confirming the structure of unknown substances. By systematically modifying a molecule and analyzing the resulting products using spectroscopic techniques, the connectivity and stereochemistry of the original compound can be determined. For example, the presence of a chlorinated analogue of piperonal (B3395001) was discovered as an impurity in an illicit drug synthesis, which then reacted to form 2-chloro-4,5-methylenedioxymethamphetamine. researchgate.net This highlights how understanding FGI pathways is essential in forensic analysis and quality control.

Exploration of Novel Reaction Pathways and Catalytic Applications

The unique electronic and structural features of "Methyldioxy, chloro-" compounds make them interesting substrates for exploring novel reaction pathways and for applications in catalysis. The presence of both a halogen and a methylenedioxy group can influence the reactivity in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. scielo.org.mxmdpi.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Furthermore, derivatives of these compounds can act as ligands for metal complexes, which can then be used as catalysts in a variety of organic transformations. mdpi.commdpi.com For example, Schiff-base metal complexes, which can be synthesized from derivatives of chloro-benzaldehyde, have shown promise as catalysts in condensation reactions for the synthesis of bioactive molecules like chalcones. mdpi.com The development of catalysts is a key area of green chemistry, aiming for more efficient and environmentally friendly synthetic processes. oatext.com

Applications in Chemical Synthesis and Materials Science

Role as Synthetic Intermediates for Advanced Chemical Compounds

The presence of a chlorine atom on the benzodioxole ring provides a reactive site for various chemical transformations, making these compounds crucial starting materials for more complex molecules in the pharmaceutical and agrochemical industries. cymitquimica.commyskinrecipes.comsmolecule.com

The 1,3-benzodioxole (B145889) ring is a structural motif found in numerous biologically active compounds. najah.edu Chloro-substituted variants serve as key starting materials for a range of pharmaceutical agents.

One notable application is in the synthesis of kinase inhibitors for cancer therapy. For instance, N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530, Saracatinib) is a potent, dual-specific c-Src/Abl kinase inhibitor developed from a 5-chloro-1,3-benzodioxole (B1345674) precursor. nih.gov This compound has been evaluated in clinical trials for its potential in treating various cancers by inhibiting tumor growth and was shown to increase survival in a preclinical model of pancreatic cancer. nih.gov

Furthermore, derivatives such as 1,3-Benzodioxole, 5-(dichloromethyl)- act as precursors for synthesizing VEGFR-2 inhibitors, which are targeted anti-proliferative agents. vulcanchem.com Research has highlighted the development of hybrid molecules using this scaffold that show significant activity against breast cancer cell lines. vulcanchem.com The synthesis of various drug candidates often involves using chloro-benzodioxole derivatives as foundational building blocks. lookchem.com

Table 1: Examples of Pharmaceutical Precursors and Derivatives

Precursor Compound Derived Pharmaceutical Class Therapeutic Target/Application Citation
5-Chloro-1,3-benzodioxole Kinase Inhibitors (e.g., Saracatinib) c-Src/Abl kinases for oncology nih.gov
1,3-Benzodioxole, 5-(dichloromethyl)- VEGFR-2 Inhibitors Anti-proliferative agents for breast cancer vulcanchem.com
5-Bromo-1,2-(methylenedioxy)benzene Anti-inflammatory drugs (e.g., Naproxen) General anti-inflammatory alfa-chemical.com

In the agrochemical sector, chloro-methylenedioxybenzene derivatives are used to create new plant growth regulators and pesticides. The benzodioxole moiety is present in natural compounds and their synthetic analogs that exhibit biological activity. najah.edunih.gov

For example, research into new auxin receptor agonists, which can promote root growth, has led to the design and synthesis of N-(benzo[d] cymitquimica.comsmolecule.comdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) derivatives. nih.gov While the direct precursor in this study was not chlorinated, related chloro-substituted benzodioxoles are frequently employed in the synthesis of active ingredients for pesticide formulations. smolecule.com The dichloromethyl group, in particular, has been shown to enhance bioactivity in pesticides designed to combat lepidopteran pests by disrupting their chitin (B13524) synthesis. vulcanchem.com

The versatility of the chloromethyl group, which can be introduced onto the benzodioxole ring, allows for its conversion into a wide range of other functional groups, making it a cornerstone in the synthesis of specialized agrochemicals. google.com

Precursors for Pharmaceutical Building Blocks

Contributions to Materials Science Development

The unique electronic and structural characteristics of the chloro-methylenedioxybenzene scaffold also lend themselves to applications in materials science, particularly in the development of advanced polymers and functional materials.

Substitution reactions are fundamental to creating complex polymers with specific, tailored properties. numberanalytics.com Halomethylation, including chloromethylation, of aromatic compounds is a key technique for functionalizing polymers. tandfonline.com Aromatic rings, like the one in chloro-1,3-benzodioxole, can be incorporated into polymer backbones or used as pendent groups to modify polymer properties.

While direct polymerization of chloro-1,3-benzodioxole is not widely documented, its derivatives can be used to create functional monomers. The chloromethyl group, for instance, is a versatile functional handle that can be introduced onto aromatic polymers and subsequently transformed through nucleophilic substitution, enabling the synthesis of materials with specific properties like altered solubility or thermal stability. numberanalytics.comtandfonline.com For example, 1,2-Dinitro-4,5-methylenedioxybenzene, a related compound, can be incorporated into polymers to create materials with enhanced stability or reactivity for various industrial processes. lookchem.com

The rigid, planar structure of the benzodioxole system combined with the reactivity of the chloro-substituent makes these compounds interesting for the design of advanced materials. They can serve as building blocks for organic molecules with specific photo-related or electronic properties.

For instance, the reaction of piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde) with 4-chloroaniline (B138754) yields a Schiff base, N-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline, a compound whose crystal structure and molecular arrangement are of interest in the study of functional organic materials. researchgate.net Such molecules can form specific packing structures in the solid state, which is relevant for designing materials like organic semiconductors or nonlinear optical materials. Furthermore, related dinitro-derivatives of methylenedioxybenzene are used in material science to develop novel materials with specific properties by incorporating them into polymers. lookchem.com

Studies in Biological Chemistry and Enzyme Interactions

Evaluation of Enzyme Inhibitory Activity

The inhibitory action of molecules containing both chloro and methyldioxy moieties has been a subject of investigation, particularly concerning enzymes that play a crucial role in pathological conditions. These studies aim to elucidate the potential of such compounds as targeted enzyme inhibitors.

Inhibition of Enzymes Involved in Cellular Proliferation (e.g., Cancer Cell Lines)

Derivatives of quinolin-2(1H)-one featuring a 6,7-methylenedioxy group have been identified as novel agents that can induce apoptosis in cancer cells. nih.gov The antiproliferative activity of these compounds has been evaluated against several human cancer cell lines. For instance, a series of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-ones demonstrated significant growth inhibitory activities. nih.gov Notably, compound 11e from this series, which incorporates the 6,7-methylenedioxy scaffold, showed prominent potency with IC₅₀ values ranging from 14 to 40 nM against four different cancer cell lines. nih.gov

In a related series of 2,3-dihydro-2-phenyl-4(1H)-quinolone (DHPQ) derivatives, compounds bearing a 6,7-(methylenedioxy) substitution were synthesized and evaluated. google.com These compounds were assessed for their ability to inhibit tubulin polymerization, a key process in cell division. One such compound, 2-phenyl-3'-(trifluoromethoxy)-6,7-(methylenedioxy)-2,3-dihydro-4(1H)-quinolone (25) , displayed significant cytotoxic activity against a panel of human cancer cell lines. google.com

Table 1: In Vitro Antiproliferative Activity (IC₅₀ in μM) of Selected 6,7-methylenedioxy-4-benzyloxyquinolin-2(1H)-one Derivatives nih.gov
CompoundSubstitutionHL-60Hep3BH460COLO 205
9c 6-Chloro-7-methoxy0.380.740.720.56
9e 6-Methoxy-7-methoxy (reference)0.290.430.450.31
11e 6,7-Methylenedioxy0.040.020.010.02

Antimicrobial Screening and Mechanistic Investigations (In Vitro)

A notable area of research has been the synthesis and antimicrobial evaluation of 1,3,4-oxadiazole (B1194373) derivatives incorporating a 6-chloro-3,4-methylenedioxyphenyl moiety. nih.govacs.org A series of 5-substituted-2-((6-chloro-3,4-methylenedioxyphenyl)methylthio)-1,3,4-Oxadiazole derivatives were synthesized and screened for their antibacterial potential against a panel of Gram-positive and Gram-negative bacteria. nih.gov

The findings from these studies indicated that most of the synthesized compounds exhibited moderate but significant inhibitory activity. nih.gov The antibacterial action was found to be most pronounced against Escherichia coli. When compared against standard reference drugs, these chloro-methylenedioxy derivatives were identified as effective inhibitors.

Table 2: Antimicrobial Activity Profile of 5-substituted-2-((6-chloro-3,4-methylenedioxyphenyl)methylthio)-1,3,4-Oxadiazole Derivatives nih.gov
Compound ClassTarget OrganismsObserved ActivityReference Standard
2-((6-chloro-3,4-methylenedioxyphenyl)methylthio)-5-(aryl)-1,3,4-oxadiazolesGram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Shigella sonnei, Salmonella typhi)Moderate inhibitory activity, particularly against E. coli.Ciprofloxacin, Gentamycin
Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus)Moderate inhibitory activity.

Antiviral Activity Assessments (In Vitro, e.g., Human Coronavirus 229E)

The antiviral potential of compounds featuring chloro and methylenedioxy (benzodioxole) groups has been explored within series of primaquine-cinnamic acid conjugates. nih.gov These studies involved synthesizing hybrid molecules of the acylsemicarbazide type and evaluating their activity against various viruses, including human coronavirus 229E (HCoV-229E). nih.gov

In one such study, a series of conjugates included derivatives with a chloro-substituted cinnamic acid moiety (p-chloro acylsemicarbazide 7g ) and a methylenedioxy-containing cinnamic acid moiety (acylsemicarbazide 7f with a benzodioxole ring ). The entire series was submitted for antiviral screening. While these specific substitutions were evaluated, the most notable activity against HCoV-229E was reported for analogues containing trifluoromethyl groups, which exerted moderate activity with EC₅₀ values ranging from 7.9 to 15.0 μM at concentrations that did not affect normal cell morphology. nih.gov This indicates that while the chloro- and methylenedioxy-substituted compounds were assessed, other substitution patterns on the same scaffold yielded more potent anti-coronavirus activity in this specific assay.

Antioxidative Property Characterization (e.g., DPPH Test)

The antioxidant capacity of methylenedioxyphenyl derivatives, including those with chloro substitutions, has been characterized using standard in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and ABTS radical scavenging tests.

A study on methylenedioxyphenyl-based amide derivatives reported promising antioxidant activity. One of the tested compounds, MDC , demonstrated effective scavenging of free radicals. Similarly, a series of primaquine-acylsemicarbazide conjugates, which included a derivative with a benzodioxole (methylenedioxy) ring (7f ) and another with a para-chloro substituent (7g ), were evaluated for their reducing activity in the DPPH test.

Table 3: DPPH Radical Scavenging Activity of a Methylenedioxyphenyl Derivative
CompoundIC₅₀ (μM)
MDC25.28 ± 0.12
Ascorbic Acid (Standard)11.61 ± 0.31

Structure-Activity Relationship (SAR) Studies of Substituted Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a core structure influence biological activity. For compounds containing chloro and methylenedioxy groups, SAR studies have provided critical insights into the optimization of these molecules for various therapeutic targets.

Influence of Chloro and Methyldioxy Substitution Patterns on Biological Response

The specific placement and nature of substituents on a parent scaffold significantly dictate the resulting biological activity. In the context of compounds bearing both chloro and methylenedioxy functionalities, several SAR trends have been observed across different molecular series.

Antimicrobial Activity: For spiro-compounds designed as anti-tubercular agents, SAR studies revealed that the presence of a 4-methylenedioxy group was associated with significant activity. In a separate series of spiro-oxindoles, the introduction of a chloro substituent onto the oxindole (B195798) ring rendered the compound more potent.

Antiviral and Antioxidant Activity: In the primaquine-acylsemicarbazide series, the derivative with a methylenedioxy ring (7f ) and the one with a para-chloro substituent (7g ) showed high inhibitory activity against the MCF-7 cancer cell line. The p-chloro derivative also contributed to antioxidative properties. These findings highlight that both the electron-withdrawing nature of the chloro group and the structural bulk and electron-donating properties of the methylenedioxy ring can be manipulated to modulate biological responses. nih.govgoogle.com

Comparative Analysis with Other Halogenated and Alkoxy Substituents

The biological activity of a compound is profoundly influenced by its substituent groups. In the case of "Methyldioxy, chloro-" compounds, the chloro- group and the methylenedioxy moiety are the primary determinants of its interaction with biological targets, such as enzymes. A comparative analysis with other halogenated and alkoxy substituents provides insight into the specific roles these groups play.

Halogen atoms (F, Cl, Br, I) are frequently used in medicinal chemistry to modulate a drug's properties. Their effects are a combination of steric (size), electronic (electronegativity, polarizability), and hydrophobic factors. The chloro- substituent, in particular, offers a balance of these properties. It is more electron-withdrawing than a hydrogen atom, which can alter the electronic distribution of the aromatic ring to which it is attached. This can influence hydrogen bonding capabilities and π-π stacking interactions within an enzyme's active site.

In a series of biscoumarin derivatives designed as α-glucosidase inhibitors, the introduction of a chloro group at different positions resulted in varied inhibitory activities. Specifically, placing the chloro substituent at the para-position enhanced the activity. When compared to other halogens, a bromo substituent was often found to be more effective than chloro or fluoro groups in certain molecular scaffolds. For instance, in a study on ketamine analogs and their metabolism by Cytochrome P450 2B6, the apparent substrate binding affinity was the major consequence of halogen substitution, with the order of affinity being Br > Cl > F > H. This highlights that while chlorine provides a distinct electronic and steric profile, the optimal halogen can be target-dependent.

Alkoxy groups (like methoxy (B1213986) or ethoxy) present a different set of properties. They are less electronegative than chlorine but can act as hydrogen bond acceptors. The effect of β-alkoxy substituents has been shown to increase the rate of certain radical reactions, such as chlorine abstraction, an effect attributed to polar interactions in the transition state. In the context of enzyme binding, alkoxy groups can occupy hydrophobic pockets, but introducing polar substituents can also lead to an energetic penalty during the desolvation process required for binding. In some cases, replacing a halogen with an alkoxy group can significantly alter biological activity. For example, in the development of xanthone-based α-glucosidase inhibitors, functionalization with alkoxy and other substituents was explored to enhance bioactivity.

The methylenedioxy group, a cyclic diether, imposes a rigid, planar structure that can favorably position a molecule within a binding site. Its influence is observed in compounds like 1-chloro, 2-formyl, 5,6-methylenedioxy, 1-indene (Tet-21), which exhibited antistaphylococcal activity through the inhibition of the sortase A enzyme. In this case, the combination of the chloro- group and the rigid methylenedioxy moiety contributes to the molecule's interaction with the enzyme's functional site residue, Arg197.

SubstituentKey Physicochemical PropertiesGeneral Influence on Enzyme Interactions
Chloro (–Cl) Electronegative, moderately lipophilic, moderate size.Can form halogen bonds and participate in hydrophobic interactions; alters electronic profile of the parent molecule.
Fluoro (–F) Highly electronegative, small size, can form weak H-bonds.Often used to block metabolic sites and can increase binding affinity through specific electronic interactions.
Bromo (–Br) More polarizable and larger than chloro, less electronegative.Can provide strong halogen bonds and significant hydrophobic contributions, often leading to high affinity.
Methoxy (–OCH₃) Hydrogen bond acceptor, adds some steric bulk.Can interact with polar residues or be involved in hydrophobic interactions; its flexibility can be advantageous or detrimental.
Methylenedioxy Rigid, planar, fused-ring system.Enforces a specific conformation, potentially optimizing fit into a binding pocket; can be involved in hydrophobic and π-stacking interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This method is invaluable in drug discovery for understanding why certain structural features influence a molecule's function and for predicting the activity of new, untested compounds. For a series of "Methyldioxy, chloro-" analogues, a QSAR study would aim to build a model that explains how variations in structure relate to a specific biological endpoint, such as enzyme inhibition.

The process begins by calculating a set of numerical values, known as molecular descriptors, for each compound in the series. These descriptors quantify various aspects of the molecule's physicochemical properties. For "Methyldioxy, chloro-" derivatives, relevant descriptors would capture the unique contributions of both the chloro- and the methylenedioxy groups.

Key descriptor categories for a QSAR study of "Methyldioxy, chloro-" compounds would include:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), dipole moment, and partial atomic charges. The strong electronegativity of the chloro-substituent and the oxygen atoms in the methylenedioxy ring would make these descriptors particularly important.

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR), molecular volume, and surface area are common examples. The position of the chloro-substituent on the aromatic ring would significantly alter these parameters.

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, which is crucial for membrane permeability and binding to hydrophobic pockets in enzymes. The logarithm of the octanol-water partition coefficient (logP) is the most widely used hydrophobic descriptor.

Topological Descriptors: These are numerical indices derived from the

Advanced Analytical Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, including chloro-substituted methylenedioxybenzenes. It provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For a representative compound, 5-Chloro-1,3-benzodioxole (B1345674) (also known as 4-chloro-1,2-methylenedioxybenzene), NMR analysis provides distinct signals that confirm its structure. In the ¹H NMR spectrum, the protons on the aromatic ring and the methylenedioxy group give characteristic chemical shifts. The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom in the molecule.

Table 1: NMR Data for 5-Chloro-1,3-benzodioxole in CDCl₃

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentReference
¹H6.85 – 6.80m-Aromatic H
¹H6.74d8.1Aromatic H
¹H5.99s--OCH₂O-
¹³C148.35--Aromatic C-O
¹³C146.47--Aromatic C-O
¹³C126.28--Aromatic C-Cl
¹³C121.30--Aromatic C-H
¹³C109.63--Aromatic C-H
¹³C108.88--Aromatic C-H
¹³C101.67---OCH₂O-

Note: Data obtained on a 400 MHz (for ¹H) or 100 MHz (for ¹³C) spectrometer with CDCl₃ as the solvent and TMS as the internal standard. s = singlet, d = doublet, m = multiplet.

Advances in NMR technology, particularly the development of high-field magnets and cryogenically cooled probes, have significantly enhanced sensitivity. This allows for the analysis of very small sample quantities, which is crucial when dealing with precious or limited materials. Techniques like microflow NMR can acquire high-quality spectra from samples as small as 10-20 µg. modgraph.co.ukijpsonline.com For chloro-methylenedioxybenzene and its derivatives, this means that even trace amounts can be structurally characterized, which is particularly useful in fields like metabolite identification or impurity analysis. science.govnih.gov The use of specially formulated sample devices that match the magnetic susceptibility of the solvent can further improve spectral resolution and sensitivity for micro-samples. modgraph.co.uk

The presence of a chlorine atom on the benzene (B151609) ring significantly influences the chemical shifts of nearby protons and carbons. Chlorine is an electronegative substituent, which causes a downfield shift (deshielding) of the aromatic protons, particularly those in the ortho and para positions relative to the chlorine atom. ucl.ac.uk This inductive effect is a key diagnostic feature in the NMR spectrum. ucl.ac.uk For aromatic ethers, the alkoxy group also exerts its own electronic influence, and the final observed chemical shifts are a composite of the effects from both the chloro and methylenedioxy groups. cdnsciencepub.comcdnsciencepub.com The specific substitution pattern on the aromatic ring can be determined by analyzing the multiplicity and coupling constants of the aromatic proton signals. docbrown.info For example, in 2-chlorobenzaldehyde, chemical shift calculations can even provide insights into the molecule's conformation. google.com

High-Sensitivity NMR for Micro-Sample Analysis

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. Electron Ionization (EI) is a common MS technique used for this purpose.

For 5-Chloro-1,3-benzodioxole, the mass spectrum shows a molecular ion peak (M⁺) that confirms its molecular weight. A key feature for chlorine-containing compounds is the presence of an isotopic peak at M+2, with an intensity approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope relative to the ³⁵Cl isotope. wpmucdn.commiamioh.edu The fragmentation pattern provides further structural information.

Table 2: EI-Mass Spectrometry Data for 5-Chloro-1,3-benzodioxole

m/zRelative IntensityInterpretationReference
15680%Molecular Ion (M⁺) with ³⁵Cl
158(not specified, but expected ~27%)Isotopic Molecular Ion (M⁺+2) with ³⁷Cl
155100%[M-H]⁺
9810%Fragment ion

Note: The fragmentation of aromatic ethers often involves cleavage of the ether bond or loss of substituents from the ring. researchgate.netlibretexts.org The base peak at m/z 155 suggests the loss of a hydrogen atom is a very favorable process for the molecular ion.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, thereby allowing for the assessment of a compound's purity and the monitoring of reaction progress. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods used.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like chloro-methylenedioxybenzene. itesm.mx When coupled with detectors like a Photoionization Detector (PID), which is sensitive to aromatic compounds, and a Hall Electrolytic Conductivity Detector (HECD), which is specific for halogenated compounds, GC provides excellent selectivity and sensitivity. epa.gov This dual-detector setup is highly effective for identifying and quantifying halogenated aromatic compounds in a complex matrix. itesm.mx The purity of a synthesized batch of chloro-methylenedioxybenzene can be determined by the relative area of its peak in the resulting chromatogram. google.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment of less volatile or thermally unstable compounds. torontech.com For substituted methylenedioxybenzene derivatives, HPLC with a Diode-Array Detector (DAD) can be used. researchgate.netmeasurlabs.com The DAD allows for the acquisition of UV-Vis spectra for each eluting peak, which can be used to assess peak purity. torontech.com A pure compound will exhibit a consistent spectrum across its entire peak, whereas the presence of a co-eluting impurity will cause spectral inconsistencies. chromatographyonline.com This method is invaluable for quality control and for analyzing the products of forced degradation studies. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous picture of the molecular structure in the solid state. nih.gov

Computational Chemistry and Theoretical Modeling

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn dictates its chemical behavior. ucl.ac.uk These calculations solve the Schrödinger equation for the molecular system to yield information about energy levels and electron distribution. idosr.org

Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic properties of molecules. idosr.org It is particularly useful for studying substituted methylenedioxy compounds. researchgate.netfigshare.com DFT calculations can identify reactive sites within a molecule. For instance, in studies of related compounds like 3',4'-(Methylenedioxy)acetophenone, DFT calculations at the B3LYP/6-311+G** level have been used to pinpoint electrophilic areas. The electron-donating nature of the methylenedioxy group generally enhances the electron density of the aromatic ring, influencing its reactivity in substitution reactions.

For "Methyldioxy, chloro-," DFT calculations would be crucial in determining the influence of the chloro-substituent on the electron distribution within the methylenedioxy ring. Quantum chemical descriptors such as polarizability, electron affinity, ionization potential, chemical hardness, and electronegativity can be calculated to understand its reactive nature. researchgate.netfigshare.comresearchgate.net These parameters provide a quantitative measure of the molecule's stability and reactivity. scielo.br

Table 1: Illustrative DFT-Calculated Electronic Properties of a Substituted Methylenedioxy Compound

PropertyValue
Ionization Potential (eV)8.2
Electron Affinity (eV)1.5
Chemical Hardness (eV)3.35
Electronegativity (eV)4.85
Dipole Moment (Debye)2.1

Note: This table is illustrative and based on typical values for related substituted methylenedioxy compounds.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with electrons occupying molecular orbitals that extend over the entire molecule. utexas.edu The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are central to chemical reactivity. imperial.ac.uk The energy gap between the HOMO and LUMO is an indicator of molecular stability. scielo.br

In the case of "Methyldioxy, chloro-," the chlorine atom, being electronegative, would be expected to influence the energy levels of the molecular orbitals. Electrons in bonding orbitals contribute to the stability of a chemical bond, while electrons in anti-bonding orbitals weaken it. pearson.com Analysis of the molecular orbitals would reveal how the chloro-substitution affects the electron density distribution and the energies of the HOMO and LUMO. This, in turn, helps in predicting the molecule's behavior in chemical reactions. mdpi.com For instance, a more stabilized LUMO is often associated with higher reactivity in certain contexts. nih.gov

Density Functional Theory (DFT) Applications

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. idosr.orgdovepress.com These simulations solve Newton's equations of motion for a system of interacting particles, providing insights into the dynamic behavior of the molecule and its interactions with its environment. dovepress.com

For "Methyldioxy, chloro-," MD simulations could be employed to understand its interactions with other molecules, such as solvents or biological macromolecules. These simulations can reveal stable conformations and binding modes. researchgate.netfigshare.com For example, MD simulations have been used to study the stability of cathinone (B1664624) analogs, including those with a methylenedioxy group, within the active sites of proteins. researchgate.netfigshare.com Such simulations for "Methyldioxy, chloro-" would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and observing its behavior over a period of nanoseconds. japsonline.com Key parameters analyzed in MD simulations include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond interactions to assess the stability of molecular complexes. dovepress.comjapsonline.com

Cheminformatics and Database Analysis of Substituted Methylenedioxy Compounds

Cheminformatics involves the use of computational and informational techniques to solve problems in chemistry. This includes the analysis of large chemical databases to identify structure-activity relationships. nih.gov Software toolkits are often used to evaluate various physicochemical properties, such as topological polar surface area (TPSA), the number of rotatable bonds, and hydrogen bond donors and acceptors. acs.org

An analysis of databases containing substituted methylenedioxy compounds can provide valuable information about the expected properties of "Methyldioxy, chloro-". By comparing its structure to those of known compounds, it is possible to predict its drug-likeness and potential for biological activity. acs.orgmolinspiration.com For example, a virtual library of amphetamine-type stimulants, which includes many methylenedioxy derivatives, was analyzed to predict cross-reactivity in immunoassays. nih.gov Similar approaches could be used to classify "Methyldioxy, chloro-" and predict its potential interactions.

Table 2: Predicted Physicochemical Properties of a Substituted Methylenedioxy Compound

PropertyPredicted Value
Molecular Weight< 500 g/mol
LogP< 5
Hydrogen Bond Donors0
Hydrogen Bond Acceptors2
Rotatable Bonds1

Note: This table is illustrative and based on general characteristics of small substituted methylenedioxy compounds.

Predictive Modeling for Chemical Reactivity and Synthetic Outcomes

Predictive modeling uses machine learning and other computational algorithms to forecast the outcome of chemical reactions. researchgate.netrjptonline.org These models can predict reaction yields, identify optimal reaction conditions, and even suggest novel synthetic pathways. rjptonline.orgchemrxiv.orgnih.gov

For "Methyldioxy, chloro-," predictive models could be used to anticipate its reactivity in various chemical transformations. By inputting the structure of the molecule into a trained model, it is possible to obtain predictions about its behavior in reactions such as nucleophilic substitution or electrophilic addition. Machine learning models are often trained on large datasets of known reactions, represented in formats like SMILES. rjptonline.orgarxiv.org The knowledge of molar ratios between reactants is also a crucial factor for improving the accuracy of reactivity predictions. nih.gov These predictive tools can guide experimental chemists in designing efficient synthetic routes to or from "Methyldioxy, chloro-". rjptonline.org

Q & A

Advanced Research Question

Quantitative Structure-Activity Relationships (QSAR) : Model hydrolysis rates using descriptors like logP and electron-withdrawing effects of substituents.

Molecular Dynamics Simulations : Predict soil adsorption coefficients (Koc) based on molecular polarity and van der Waals interactions.

Bayesian Networks : Integrate degradation data from analogous compounds (e.g., methyl chloroform) to refine persistence estimates under varying pH and temperature .

What safety protocols are critical when handling Methyldioxy, chloro- compounds in laboratory settings?

Basic Research Question
Critical measures include:

Engineering Controls : Use fume hoods and closed systems to prevent inhalation exposure .

Personal Protective Equipment (PPE) : Wear acid-resistant gloves and goggles due to corrosive hydrolysis byproducts (e.g., HCl) .

Incompatibility Management : Avoid storage near oxidizers (e.g., peroxides) or bases to prevent explosive reactions .

How should researchers design multi-omics studies to elucidate Methyldioxy, chloro- induced endocrine disruption?

Advanced Research Question

Transcriptomics : Profile hormone receptor (e.g., ERα, AR) expression changes via RNA-seq in exposed cell lines.

Metabolomics : Use LC-MS to quantify steroidogenesis intermediates (e.g., cortisol, estradiol).

Data Integration : Apply systems biology tools (e.g., Cytoscape) to map disrupted pathways, referencing endocrine disruption mechanisms in chlorinated dioxins .

What statistical frameworks are recommended for analyzing non-linear dose-response relationships in Methyldioxy, chloro- toxicity studies?

Advanced Research Question

Benchmark Dose (BMD) Modeling : Estimate lower confidence limits for adverse effects using EPA’s BMDS software.

Generalized Additive Models (GAMs) : Account for non-linear trends without predefined parametric assumptions.

Bayesian Hierarchical Models : Incorporate prior toxicity data from structurally related compounds to improve prediction accuracy .

Notes

  • Evidence Sources : All answers are grounded in methodologies from toxicological profiles, synthesis protocols, and computational frameworks cited in the provided evidence.
  • Methodological Rigor : Emphasis on reproducibility, validation, and interdisciplinary integration aligns with guidelines from NIST, ATSDR, and peer-reviewed chemistry journals .

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